molecular formula C17H17ClN4OS B6446964 3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640880-64-2

3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No. B6446964
CAS RN: 2640880-64-2
M. Wt: 360.9 g/mol
InChI Key: WJKAVHLZUVOSTL-UHFFFAOYSA-N
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Description

“3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” is a compound that belongs to the class of heterocyclic pyrimidine scaffolds . Heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves various methods. One approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid . Another method involves the cyclization of some amines under the action of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” is characterized by the presence of a thieno[3,2-d]pyrimidin-4-yl moiety and a piperidin-4-yl group, both attached to a pyridine ring via a methoxy bridge .

Scientific Research Applications

Anticancer Activity

Compounds that belong to thiofuran siamese[3,2-d] pyrimidine, such as “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine”, have been studied for their anticancer activity . For instance, Tetrahydrobenzo [4,5]thieno [2, 3-d] pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives demonstrated decent activities against the MCF-7 in contrast to the standard positive control DOX .

Kinase Inhibition

These compounds can be used as kinase inhibitors . They have been found to inhibit various kinases, such as chelatometry amino acid kinase inhibitor (tyrosine kinase inhibitors) for epidermal growth factor receptor (EGFR), kinase inhibitor for vascular epidermal growth factor acceptor (VEGFR), and 3-kinase (PI3K) small-molecule inhibitor of phosphatidylinositol .

Antimicrobial Activity

Heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities, including antimicrobial activity . This makes “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” a potential candidate for the development of new antimicrobial drugs .

Anti-inflammatory Activity

Compounds that belong to thiofuran siamese[3,2-d] pyrimidine have been evaluated for their anti-inflammatory activity . For instance, two new series of thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4]triazines and thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-inflammatory activity .

Analgesic Activity

These compounds have also been studied for their analgesic (pain-relieving) activity . This makes “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” a potential candidate for the development of new analgesic drugs .

Antioxidant Activity

Heterocyclic pyrimidine nucleus demonstrated antioxidant activity . This suggests that “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” could be used in the development of new antioxidant drugs .

Antimalarial Activity

Heterocyclic pyrimidine nucleus also demonstrated antimalarial activity . This suggests that “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” could be used in the development of new antimalarial drugs .

Antiviral Activity

Heterocyclic pyrimidine nucleus demonstrated antiviral activity . This suggests that “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” could be used in the development of new antiviral drugs .

Future Directions

The future directions for “3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its potential therapeutic applications .

properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c18-13-9-19-5-1-15(13)23-10-12-2-6-22(7-3-12)17-16-14(4-8-24-16)20-11-21-17/h1,4-5,8-9,11-12H,2-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKAVHLZUVOSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

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